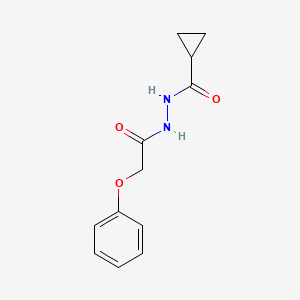
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound has various applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of bacterial and fungal cell walls, leading to their death. It has also been suggested that it may act by inhibiting the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its broad-spectrum antimicrobial activity. It has been found to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
However, one of the main limitations of this compound is its potential toxicity. It has been found to exhibit cytotoxic effects on various cell lines, making it a potential candidate for the development of new anticancer agents. However, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are various future directions for the research of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to determine its safety and efficacy in vivo, particularly with regard to its potential cytotoxic effects. Furthermore, there is a need for further research to determine its potential as a candidate for the development of new drugs for the treatment of pain and inflammation.
Métodos De Síntesis
The synthesis of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved by various methods, including the reaction of 2-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxybenzohydrazide with 3-nitrobenzaldehyde in the presence of acetic anhydride and phosphoric acid.
Aplicaciones Científicas De Investigación
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. It has been shown to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-3-2-5-11(14)10-15-17-16(23-18-15)12-6-4-7-13(9-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFXSKSTFMZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)
![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
